2-(Butylthio)-4,6-dichloropyrimidin-5-amine
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Overview
Description
2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with butylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 4,6-dichloropyrimidine and butylthiol.
Reaction Conditions: Reflux in an appropriate solvent such as ethanol or methanol.
Catalysts/Bases: Commonly used bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and reduce reaction time. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by various nucleophiles.
Oxidation and Reduction: The butylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of sulfoxides and sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(Butylthio)-4,6-dichloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylthio)-4-chloropyrimidine
- 2-(Butylthio)-6-chloropyrimidine
- 2-(Butylthio)-4,6-dimethylpyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloropyrimidin-5-amine is unique due to the presence of both butylthio and dichloro substituents on the pyrimidine ring. This combination imparts distinct chemical properties and biological activities compared to its analogs .
Properties
CAS No. |
274693-56-0 |
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Molecular Formula |
C8H11Cl2N3S |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-butylsulfanyl-4,6-dichloropyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3S/c1-2-3-4-14-8-12-6(9)5(11)7(10)13-8/h2-4,11H2,1H3 |
InChI Key |
YOYMEMZJDPJGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
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